Pap-1

Content Navigation

CAS Number

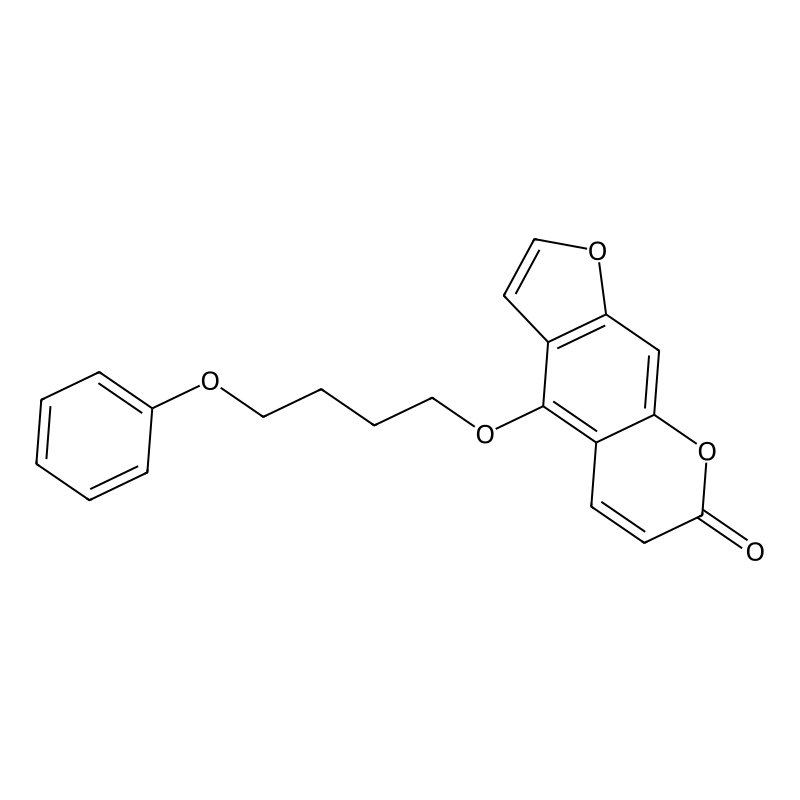

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Comprehensive Technical Guide: PAP-1 as a Kv1.3 Inhibitor for Therapeutic Discovery

Introduction to Kv1.3 Channel and PAP-1 Inhibitor

The voltage-gated potassium channel Kv1.3 has emerged as a promising therapeutic target for autoimmune diseases and cancer due to its critical role in regulating immune cell function and apoptosis. Kv1.3 channels are predominantly expressed in immune cells including T cells, B cells, microglia, dendritic cells, and macrophages, where they regulate membrane potential and calcium signaling essential for immune cell activation [1]. Particularly important is the channel's expression pattern in effector memory T (TEM) cells, where its expression increases 4 to 5-fold upon activation, making it a selective target for modulating pathological immune responses without broadly suppressing immunity [1]. The Kv1.3 channel functions as a homotetrameric complex with six transmembrane helical regions (S1-S6) per subunit, featuring a voltage-sensing domain (VSD) formed by segments S1-S4 and a pore domain formed by S5-S6 segments [1].

This compound (Phenoxyalkoxypsoralen-1) represents a significant advancement in the development of small molecule inhibitors targeting Kv1.3 channels. This compound was developed through medicinal chemistry approaches using 5-methoxypsoralen (5-MOP) derived from Ruta graveolens leaves as a chemical template [1]. This compound emerged as the most promising candidate from a series of chemically modified small molecule inhibitors designed to block Kv1.3 channel function with improved selectivity and pharmacological properties compared to earlier inhibitors [1]. Unlike peptide-based Kv1.3 inhibitors that face challenges with oral bioavailability, this compound belongs to the class of small organic molecules that offer potential for oral administration, making it particularly attractive for therapeutic development [1] [2].

Mechanism of Action and Selectivity Profile

Binding Characteristics and Channel Inhibition

This compound exhibits a unique mechanism of Kv1.3 channel inhibition that distinguishes it from other blocker classes. Rather than simply occluding the channel pore, this compound demonstrates preferential binding to the channel's slow C-type inactivation state [2]. Under sustained depolarization conditions, Kv1.3 channels undergo C-type inactivation, characterized by conformational changes in the outer vestibule and selectivity filter region. This compound capitalizes on this state-dependent gating behavior, resulting in enhanced inhibitory efficacy during prolonged channel activity [2]. This mechanism is particularly relevant for targeting chronically activated TEM cells in autoimmune conditions, as these cells experience repeated depolarization events that would promote channel transition to the C-type inactivated state where this compound exhibits preferential binding.

The structural basis of Kv1.3 inhibition involves interactions with key amino acid residues within the channel architecture. Molecular modeling and binding studies have identified that VAL469 and ALA463 in the Kv1.3 pore region serve as critical interaction sites for inhibitor binding [1]. These residues are located in the S6 helix that forms the intracellular gate of the channel, suggesting this compound may stabilize the channel in a non-conducting state through interactions with the pore-lining helices. The homotetrameric structure of Kv1.3 with its conserved potassium-selectivity filter motif (TVGYG) provides the structural context for these interactions [2]. Recent cryo-EM structures of Kv1.3 have revealed conformational heterogeneity in the selectivity filter region, which exists in multiple states that may represent different gating conformations [3]. This compound likely stabilizes particular inactive states of this dynamic structural ensemble.

Selectivity Profile

A critical advantage of this compound over earlier Kv1.3 inhibitors is its greatly improved selectivity profile. This compound demonstrates remarkable specificity for Kv1.3 over other potassium channels and cardiac safety targets [2]:

- Up to 125-fold selectivity over other Kv1.x family channels

- >7,500-fold selectivity over hERG potassium channel (critical for cardiac safety)

- Minimal activity against calcium and sodium channels at therapeutic concentrations

This exceptional selectivity profile significantly reduces potential off-target effects and enhances the therapeutic window of this compound compared to earlier generation inhibitors like correolide, which exhibited problematic inhibition of cardiac Kv1.5 channels [2]. The molecular basis for this selectivity stems from this compound's state-dependent binding mechanism and specific interactions with Kv1.3-specific residues not conserved in other potassium channels.

Pharmacological Profile and Key Properties

Quantitative Pharmacological Data

Table 1: Pharmacological Properties of this compound

| Parameter | Value | Experimental Context |

|---|---|---|

| Potency (IC₅₀) | Not explicitly stated in sources | Developed as optimized candidate from 5-MOP template [1] |

| Selectivity (Kv1.3 vs Kv1.x) | Up to 125-fold | Preferential binding to slow C-type inactivation state [2] |

| Selectivity (Kv1.3 vs hERG) | >7,500-fold | Reduced cardiac toxicity risk [2] |

| Aqueous Solubility | Low | Limiting factor for drug absorption and distribution [1] |

| Molecular Weight | ~200-500 Da (small molecule) | Typical range for small organic molecule Kv1.3 blockers [2] |

In Vitro Efficacy Data

Table 2: Efficacy of this compound in Disease-Relevant Cellular Models

| Cell Type/Model | Observed Effect | Experimental Details |

|---|---|---|

| CD3-driven T cell activation | Significant inhibition in vitro (dose-dependent) | Reference to DES1 (IC₅₀ = 0.114 ± 0.03 μM) demonstrating concept [1] |

| Mitochondrial apoptosis in cancer cells | Induces Bax/Bak-independent cell death | Direct targeting of mitochondrial Kv1.3 channels [4] |

| B16F10 melanoma model | Not directly tested with this compound | Clofazimine (another Kv1.3 inhibitor) reduced tumor size by 90% [4] |

Therapeutic Applications and Evidence

Autoimmune and Inflammatory Diseases

This compound has demonstrated promising efficacy across multiple autoimmune disease models through its ability to selectively target activated TEM cells while sparing naive and central memory T cell populations. This selective immunomodulation represents a significant advantage over broad-spectrum immunosuppressants, as it potentially maintains protective immunity against pathogens while suppressing pathological autoimmune responses [2]. In experimental models, this compound has shown particular promise for:

- Allergic contact dermatitis: this compound treatment effectively suppressed allergic contact dermatitis by targeting effector memory T cells, demonstrating the therapeutic potential for T cell-mediated skin conditions [1].

- Atopic dermatitis (AD): Recent research has employed multidimensional virtual screening approaches to identify novel Kv1.3 inhibitors for AD treatment, building on the foundation established by this compound [1]. The prevalence of AD (affecting 22.6% of children and 17.1% of adults) underscores the significance of this therapeutic approach.

- Other autoimmune conditions: Based on its mechanism of action, this compound holds potential for multiple sclerosis, rheumatoid arthritis, psoriasis, inflammatory bowel disease, and type 1 diabetes, all conditions with implicated roles for TEM cells [1] [2].

The immunological mechanism underlying these therapeutic effects involves the disruption of the calcium signaling cascade essential for T cell activation. By inhibiting Kv1.3 channels, this compound prevents potassium efflux, leading to membrane depolarization that diminishes the driving force for calcium entry through CRAC channels. This in turn impairs calcineurin activation and nuclear factor of activated T cells (NFAT) signaling, ultimately reducing T cell proliferation and cytokine production [5].

Oncology Applications

Beyond autoimmune diseases, this compound has demonstrated significant potential in cancer research through a novel mechanism targeting mitochondrial Kv1.3 channels. In multiple human and mouse cancer cell lines, this compound induces Bax/Bak-independent apoptosis by directly targeting mitochondrial Kv1.3 channels, bypassing conventional death pathways that are often defective in treatment-resistant cancers [4]. This represents a particularly valuable approach for overcoming apoptosis resistance in tumors with downregulated Bax and Bak expression. Genetic validation studies have confirmed that siRNA-mediated downregulation of Kv1.3 abrogates the pro-apoptotic effects of this compound, establishing a direct causal relationship between Kv1.3 inhibition and cancer cell death [4].

Experimental Protocols and Methodologies

Electrophysiology Validation

The patch-clamp technique remains the gold standard for validating Kv1.3 inhibition and characterizing compound mechanism of action. For this compound and related compounds, the following protocol is recommended:

- Cell preparation: Use Kv1.3-overexpressing CHO cells or human TEM cells isolated from peripheral blood. Maintain cells in appropriate culture conditions and passage during log-phase growth.

- Solution preparation: Prepare external solution containing (in mM): 145 NaCl, 5 KCl, 2.5 CaCl₂, 1 MgCl₂, 5.5 D-glucose, 10 HEPES; adjust to pH 7.4 with NaOH. Prepare internal pipette solution containing (in mM): 145 KF, 10 EGTA, 1 MgCl₂, 10 HEPES; adjust to pH 7.2 with KOH.

- Compound preparation: Prepare this compound stock solution in DMSO with serial dilutions to achieve final testing concentrations. Maintain DMSO concentration below 0.1% in all experimental conditions.

- Electrophysiological recording: Use whole-cell patch-clamp configuration with appropriate voltage protocols. A standard protocol includes holding at -80 mV with depolarizing steps to +40 mV for 500 ms followed by repolarization to -50 mV to assess tail currents.

- Data analysis: Calculate percentage inhibition at different concentrations to determine potency. Assess use-dependence by applying trains of depolarizing pulses in the presence of compound. Evaluate state-dependence by varying holding potentials.

For medium-throughput screening, the FLIPR membrane potential assay provides a validated alternative. This assay requires optimization to address endogenous electrogenic transporters in CHO cells that can confound results. Essential steps include identifying inhibitors of these endogenous transporters and establishing correlation with electrophysiological results through IonWorks or manual patch-clamp validation [6] [7].

In Vivo Efficacy Studies

For evaluating this compound in autoimmune disease models, the following protocol outlines key considerations:

- Animal models: Select appropriate disease models such as allergic contact dermatitis, experimental autoimmune encephalomyelitis (multiple sclerosis model), or non-obese diabetic mice (type 1 diabetes model).

- Dosing regimen: Based on studies with similar compounds, administer this compound via intraperitoneal injection or oral gavage. Dosing typically begins at disease induction or first symptom appearance and continues throughout the experimental period.

- Dosage optimization: Conduct dose-ranging studies to establish efficacy without toxicity. For reference, clofazimine (another Kv1.3 inhibitor) has been administered intraperitoneally in melanoma models with significant tumor reduction [4].

- Assessment endpoints: Include disease-specific clinical scoring, histological analysis of target tissues, flow cytometric analysis of immune cell populations, and cytokine profiling.

- Controls: Include vehicle-treated diseased animals, healthy controls, and positive control compounds where available.

All animal experiments must comply with ARRIVE guidelines and receive appropriate ethical approval [1].

Research Applications and Future Directions

This compound as a Research Tool

Beyond its therapeutic potential, this compound serves as a valuable research tool for investigating Kv1.3 channel biology and its role in various physiological and pathological processes. Researchers can utilize this compound for:

- Mechanistic studies of Kv1.3 channel gating and inactivation processes

- Investigation of mitochondrial ion channels in apoptosis regulation

- Studying immune cell signaling in normal and disease states

- Target validation studies for Kv1.3-related pathologies

The signaling pathways affected by this compound illustrate its multifaceted mechanisms of action. The following diagram summarizes key pathways modulated through Kv1.3 inhibition:

Figure 1: Signaling pathways modulated by this compound through Kv1.3 inhibition

Current Challenges and Future Perspectives

Despite its promising profile, this compound faces significant challenges that must be addressed for clinical translation. The most notable limitation is its low aqueous solubility, which may adversely affect drug absorption, distribution, and overall pharmacokinetic profile [1]. Future research directions should focus on:

- Structural optimization to improve solubility while maintaining potency and selectivity

- Formulation strategies to enhance bioavailability

- Combination therapies with other immunomodulators or anticancer agents

- Biomarker development to identify patient populations most likely to respond to Kv1.3-targeted therapies

- Advanced delivery systems to improve tissue targeting and reduce systemic exposure

Recent research continues to build upon the foundation established by this compound, with studies exploring novel compound series including β-carboline-based analogs and hybrid structures that aim to overcome the limitations of earlier compounds [2]. The continued evolution of Kv1.3 inhibitors holds significant promise for developing more effective and targeted therapies for autoimmune diseases, chronic inflammatory conditions, and cancer.

Conclusion

References

- 1. Discovery of therapeutic promising natural products to ... [sciencedirect.com]

- 2. Design and synthesis of novel small molecules targeting ... [nature.com]

- 3. Structures of the T cell potassium channel Kv1.3 with ... [nature.com]

- 4. Inhibitors of Mitochondrial Kv1.3 Channels Induce Bax/Bak ... [pubmed.ncbi.nlm.nih.gov]

- 5. Identification of novel Kv1.3 channel-interacting proteins using ... [pmc.ncbi.nlm.nih.gov]

- 6. High-Throughput Screening for Kv1.3 Channel Blockers ... [sciencedirect.com]

- 7. High-throughput screening for Kv1.3 channel blockers ... [pubmed.ncbi.nlm.nih.gov]

Introduction to Kv1.3 Channel and Its Dual Localization

References

- 1. The Mitochondrial Routing of the Kv1.3 Channel - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kv1.3 voltage-gated potassium channels link cellular ... [nature.com]

- 3. Mitochondrial Kv1.3: a New Target in Cancer Biology? [pubmed.ncbi.nlm.nih.gov]

- 4. The Mitochondrial Routing of the Kv1.3 Channel [pubmed.ncbi.nlm.nih.gov]

- 5. Voltage-gated potassium channel 1.3: A promising ... [sciencedirect.com]

- 6. Pharmacological modulation of Kv1.3 potassium channel ... [jeccr.biomedcentral.com]

- 7. A novel mitochondrial Kv1.3–caveolin axis controls cell ... [elifesciences.org]

- 8. Mitochondrial Ultrastructure and Glucose Signaling ... [frontiersin.org]

- 9. Identification of novel Kv1.3 channel-interacting proteins using ... [pmc.ncbi.nlm.nih.gov]

- 10. Design and synthesis of novel small molecules targeting ... [nature.com]

Experimental Workflow for Studying PAP-1

The discovery and functional characterization of PAP-1 in cancer research involved a multi-step process, as detailed in the primary literature [1]. The following diagram maps the key experimental workflow.

The key methodological details for the experiments cited are as follows [1]:

- Yeast Two-Hybrid Screen: A human prostate cDNA library was screened to identify proteins that interact with IGFBP-2, leading to the initial discovery of PAPA-1 as a binding partner.

- Co-immunoprecipitation: This method was used to confirm the physical interaction between PAPA-1 and IGFBP-2 in a cellular context after co-expression.

- GST Pull-Down Assay: Glutathione S-transferase (GST) tagged proteins were used to verify the direct, physical binding between PAPA-1 and IGFBP-2 in a cell-free system.

- Confocal Microscopy: Immunofluorescence and imaging were performed to demonstrate that PAPA-1 and IGFBP-2 colocalize within the nucleus of cells.

- siRNA Knockdown: Small interfering RNA (siRNA) was used to reduce the expression of PAPA-1, which resulted in enhanced IGFBP-2-mediated cell proliferation.

- Overexpression Studies: Ectopic expression of myc-hPAPA-1 was shown to abrogate IGFBP-2-promoted bromodeoxyuridine (BrdU) incorporation, a measure of cell proliferation.

Important Naming Distinctions

In your literature review, you will encounter other "PAP1" molecules that are functionally distinct from the Pim-1-Associated Protein-1 discussed above.

| Molecule Name | Full Name / Context | Primary Function | Relevance to Cancer Research |

|---|---|---|---|

| PAP1 / HIP/PAP | Pancreatitis-Associated Protein 1 (Mammalian Reg family) [2] | Secretory protein; acts as a growth factor, promotes cell proliferation & migration; anti-inflammatory role [2]. | Studied in hepatocellular, pancreatic, and colorectal carcinomas for its growth-promoting and migratory functions [2]. |

| PAP1 (Plant) | Production of Anthocyanin Pigment 1 (Arabidopsis transcription factor) [3] | Regulates flavonoid and anthocyanin biosynthesis [3]. | A model for studying cell heterogeneity in specialized metabolism; used in basic biology, not human cancer therapy [3]. |

| Pap1 (Yeast) | Transcription factor in S. pombe (homologue of mammalian c-Jun) [4] | Regulates oxidative stress response and drug tolerance [4]. | A model organism for studying conserved cellular pathways relevant to cancer biology, such as drug resistance mechanisms [4]. |

Key Research Significance

PAPA-1 represents a fascinating mechanism for fine-tuning cell growth. Its role as an intracellular nuclear modulator of IGFBP-2 provides a potential avenue for therapeutic intervention, as targeting this interaction could offer a way to control the growth-promoting signals of IGFBP-2 in cancers where it is overactive [1].

References

- 1. PAPA-1 Is a Nuclear Binding Partner of IGFBP-2 ... - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PAP1 signaling involves MAPK signal transduction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Single-cell transcriptomics and time-series metabolite profiling ... [bmcbiol.biomedcentral.com]

- 4. The transcription factors Pap1 and Prr1 collaborate to activate ... [pmc.ncbi.nlm.nih.gov]

Molecular Mechanism of Action and Apoptosis Induction

PAP-1 is a high-affinity, uncharged small molecule blocker that targets the Kv1.3 channel pore. Its action is distinct from classical hydrophobic cations.

- Unique Blocking Mechanism: this compound blocks the channel with a Hill coefficient of 2, suggesting that two this compound molecules coordinate a potassium ion (K⁺) within the channel pore, forming a

This compound:K⁺:this compoundcomplex [1]. This tripartite complex stabilizes the C-type inactivated state of the channel, contributing to its high affinity and selectivity for Kv1.3 [1]. - Triggering Intrinsic Apoptosis: Therapeutically, the key action is the inhibition of mitoKv1.3. In the inner mitochondrial membrane, this compound or its mitochondrial-targeted derivative PAPTP [2] inhibits mitoKv1.3, leading to a series of pro-apoptotic events [3]:

- Mitochondrial hyperpolarization

- Increased production of Reactive Oxygen Species (ROS)

- Release of cytochrome c into the cytosol

- Activation of caspase-9 and caspase-3, executing cell death [3]

The diagram below illustrates this mitochondrial apoptosis pathway.

Experimental Evidence and Efficacy Data

Substantial evidence demonstrates the pro-apoptotic effect of this compound and PAPTP across various models, with exceptional results in hematological malignancies.

Table 1: Pro-Apoptotic Effects of this compound and PAPTP in Experimental Models

| Disease/Cell Model | Compound | Key Findings on Apoptosis | Experimental Context |

|---|---|---|---|

| Chronic Lymphocytic Leukemia (CLL) [2] | PAPTP | Induced apoptosis in primary CLL cells from ibrutinib-resistant patients; enhanced cell death when combined with Venetoclax. | In vitro, human primary cells |

| CLL (Eμ-TCL1 mouse model) [2] | PAPTP | Reduced leukemia burden by >85% in spleen, peritoneal cavity, and blood; reduced organ infiltration. | In vivo, murine model |

| T-cell Acute Lymphoblastic Leukemia (T-ALL) [3] | PCARBTP (this compound derivative) | Sensitized Jurkat cells to apoptosis; reduced activation of PI-3-K, AKT, and JNK signaling pathways. | In vitro, cell line |

| General Leukemic Cells [3] | This compound, Psora-4, Clofazimine | Efficiently induced apoptosis in primary CLL cells; required membrane permeability (effective, unlike impermeant toxins). | Ex vivo, human primary cells |

Detailed Experimental Protocols

To evaluate the pro-apoptotic effects of this compound/PAPTP, key experiments include cell viability assays and high-resolution respirometry to measure mitochondrial function.

Protocol 1: Cell Viability and Apoptosis Assay [2]

This protocol is used to determine the IC₅₀ of a compound and quantify apoptosis.

- Cell Preparation: Isolate primary human CLL cells (e.g., from patient blood) using density-gradient centrifugation (e.g., Ficoll-Paque). Culture cells (e.g., at 4 × 10⁶ cells/mL) in RPMI-1640 medium supplemented with 2-10% Fetal Calf Serum.

- Compound Treatment: Treat cells with a concentration range of this compound or PAPTP (e.g., from 1 nM to 10 µM) for 24 hours. Include a negative control (vehicle only).

- Apoptosis Assessment: After treatment, stain cells with Annexin V-FITC (binds to phosphatidylserine exposed on the outer leaflet of apoptotic cells) and a viability dye like propidium iodide (PI).

- Flow Cytometry Analysis: Analyze stained cells using a flow cytometer (e.g., FACSCanto II). Quantify the percentage of cells in early apoptosis (Annexin V+/PI-) and late apoptosis/necrosis (Annexin V+/PI+).

Protocol 2: High-Resolution Respirometry to Assess Mitochondrial Function [4]

This protocol measures the oxygen consumption rate (OCR) in cells to understand the impact on mitochondrial respiration.

- Instrument and Cell Setup: Use an Oxygraph-2K instrument. Add intact cells (e.g., 1 × 10⁶ cells/cm³) in serum-free media to the respiratory chambers.

- Measure Routine Respiration: Record the baseline OCR.

- Sequential Drug Injections:

- Inject oligomycin (2 µg/mL) to inhibit ATP synthase. This measures non-phosphorylating leak respiration.

- Titrate with FCCP (0.5 µM) to uncouple mitochondria and measure maximum electron transfer system (ETS) capacity.

- Finally, inject rotenone (2.5 µM, Complex I inhibitor) and antimycin A (0.5 µM, Complex III inhibitor) to shut down mitochondrial respiration and determine residual oxygen consumption.

- Data Interpretation: Compare the OCR profiles of control cells versus cells treated with this compound/PAPTP to identify changes in mitochondrial coupling and efficiency.

Therapeutic Potential and Drug Development

Kv1.3 channels are promising therapeutic targets for diseases characterized by dysfunctional proliferation and apoptosis resistance [5]. This compound's specificity is crucial for its therapeutic potential.

- State-Dependent Blockade: this compound has a ~1000-fold selectivity for Kv1.3 over non-Kv1 channels. Its 23- to 125-fold selectivity over other Kv1 channels is likely due to its preferential binding to the C-type inactivated state of Kv1.3, which is not adopted by other family members [1].

- Overcoming Drug Resistance: PAPTP, the mitochondrial-targeted derivative, shows efficacy against CLL cells from patients resistant to ibrutinib and can synergize with Venetoclax, identifying it as a promising candidate for treating chemoresistant diseases [2].

- Chemical Optimization: The development of PAPTP from this compound by adding a triphenylphosphonium cation improves mitochondrial targeting, enhancing pro-apoptotic efficacy [2] [3].

The unique mechanism of Kv1.3 blockade and the efficacy of its mitochondrial inhibition make this compound and its analogs a compelling strategy for inducing apoptosis in targeted therapies. The positive results in resistant CLL models provide a strong rationale for their continued development as oncological treatments [2] [3].

References

- 1. Potassium Channel Block by a Tripartite Complex of Two ... [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological modulation of Kv1.3 potassium channel ... [pmc.ncbi.nlm.nih.gov]

- 3. Kv1.3 Potassium Channels: Promising Therapeutic Targets ... [scientificarchives.com]

- 4. Kv1.3 voltage-gated potassium channels link cellular ... [nature.com]

- 5. Voltage-gated potassium channel 1.3: A promising ... [sciencedirect.com]

PAP-1: Overview and Pharmacological Profile

PAP-1 (5-(4-phenoxybutoxy)psoralen) is recognized as a potent, selective, and cell-permeant small-molecule inhibitor of the voltage-gated potassium channel Kv1.3 [1] [2]. Its primary therapeutic value lies in its ability to selectively modulate effector memory T (TEM) cells, which are crucial in autoimmune diseases, without broadly suppressing other immune cells [2].

The table below summarizes its core quantitative pharmacological data:

| Property | Description / Value |

|---|---|

| Primary Target | Kv1.3 potassium channel [1] |

| IC₅₀ | 2 nM [1] |

| Selectivity (vs. Kv1.5) | 23-fold [2] |

| Selectivity (vs. other Kv1.x) | 33 to 125-fold [2] |

| Selectivity (vs. hERG) | > 1000-fold [2] |

| Mechanism | Binds the slow C-type inactivated state of Kv1.3; putative binding site at interface between channel subunits [1] [2] |

| Key Limitation | Poor water solubility, which impacts bioavailability and antitumor efficacy [1] |

Mechanism of Action and Selectivity

This compound exhibits a state-dependent mechanism, showing preferential binding to the slow C-type inactivated state of the Kv1.3 channel, a conformation that occurs during sustained depolarization [2]. This state is associated with a conformational change in the channel's outer vestibule and selectivity filter. While the precise structural details are not fully elucidated, current evidence suggests this compound binds at the interface between Kv1.3 subunits within the channel's inner pore region [1] [2].

Its high selectivity is a key asset. The minimal inhibition of the hERG channel is particularly important for reducing the risk of cardiotoxicity in drug development [2].

Experimental Protocols and Workflows

For researchers investigating this compound or Kv1.3 function, here are detailed methodologies for key experiments based on the search results.

Functional Assessment via Patch-Clamp Electrophysiology

This is the definitive method for confirming the inhibitory activity and potency of this compound on Kv1.3 channels.

- Cell Preparation: Use a cell line expressing Kv1.3 channels, such as Jurkat T-lymphocytes [1] or a recombinant cell line like L929 mouse fibroblasts transfected with hKv1.3 [2].

- Solution and Compound:

- External Solution: Typically contains (in mM): 150 NaCl, 5 KCl, 2.5 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, pH 7.4.

- Internal (Pipette) Solution: Typically contains (in mM): 145 KF, 10 HEPES, 10 EGTA, 2 MgCl₂, pH 7.2.

- This compound Stock: Prepare a high-concentration stock solution in DMSO. Ensure the final DMSO concentration in the external solution is low (e.g., <0.1%) to avoid vehicle effects.

- Procedure:

- Establish a whole-cell patch-clamp configuration on a single cell.

- Hold the cell at a hyperpolarized potential (e.g., -80 mV).

- Apply depolarizing voltage steps (e.g., to +40 mV for 500 ms) to activate Kv1.3 channels and record the control potassium current.

- Perfuse the external solution containing this compound (e.g., at 10-100 nM) onto the cell.

- Re-apply the same voltage protocol at regular intervals (e.g., every 30 seconds) to monitor the reduction in peak potassium current amplitude.

- Plot the normalized current amplitude against time or compound concentration to determine the IC₅₀ value [2]. A successful experiment with a potent inhibitor like this compound should show a decrease in Kv1.3 peak current amplitude by over 80% [2].

The following diagram illustrates the logical workflow and key measurements for this patch-clamp experiment:

Experimental workflow for assessing this compound activity using patch-clamp electrophysiology.

Formulation to Overcome Solubility Limitations

To address this compound's poor aqueous solubility, researchers have developed a nano drug delivery system using pH-responsive polymeric micelles [1].

- Materials:

- Procedure:

- Preparation: Dissolve both this compound and the mPEG-PAE polymer in a suitable organic solvent.

- Self-Assembly: Slowly add the organic solution into stirring deionized water. The amphiphilic copolymers will self-assemble into micelles, with a hydrophobic core (PAE) encapsulating this compound and a hydrophilic shell (mPEG).

- Dialysis: Dialyze the resulting micelle solution against water to remove the organic solvent and unencapsulated drug.

- Characterization: Measure particle size (e.g., via dynamic light scattering), zeta potential, drug loading efficiency (reported up to 8.30%), and encapsulation efficiency (reported up to 91.35%) [1].

- In vitro Release: Use a dialysis method to study drug release profiles in buffers at different pH levels (e.g., pH 7.4 vs. pH 6.5) to confirm the pH-responsive release property [1].

Research Applications and Development Directions

The high selectivity of this compound makes it a valuable tool compound and a promising therapeutic candidate:

- Cancer Therapy: Inhibiting mitochondrial Kv1.3 (mitoKv1.3) can induce Bax/Bak-independent apoptosis in cancer cells. This compound-loaded micelles have shown significant tumor suppression in vivo, overcoming the poor efficacy of free this compound [1].

- Autoimmune Diseases: this compound is a lead compound for developing immunomodulators that selectively target TEM cells without causing broad immunosuppression [2].

- Lead Optimization: The psoralen scaffold of this compound serves as a starting point for designing novel, potent inhibitors through techniques like scaffold hopping and hybrid analog synthesis [2].

References

Comprehensive Technical Guide: PAP-1 Induced Bax-Independent Apoptosis Pathway in Cancer Therapy

Introduction to PAP-1 and Its Role in Apoptosis Regulation

This compound (5-(4-phenoxybutoxy) psoralen) represents a novel class of targeted cancer therapeutics that function through a unique Bax-independent apoptosis pathway. This potent and selective membrane-permeant Kv1.3 inhibitor effectively blocks the mitochondrial potassium channel Kv1.3 with an IC50 of 2 nM, demonstrating remarkable selectivity that makes it a promising therapeutic agent for targeting cancer cells with minimal off-target effects [1]. This compound exhibits 23-fold greater specificity for Kv1.3 compared to Kv1.5 and 33- to 125-fold selectivity over other Kv1-family channels, with over 1,000 times lower affinity for HERG (Kv11.1) and other channels [1].

The therapeutic significance of this compound lies in its ability to induce apoptosis independently of pro-apoptotic proteins Bax and Bak, which are crucial components of the conventional intrinsic apoptosis pathway. This unique mechanism enables this compound to overcome a common resistance mechanism in cancer cells where Bax and Bak are downregulated or inactivated [1] [2]. Mitochondrial Kv1.3 channels have been identified as critical therapeutic targets because their blockade can trigger cancer cell apoptosis through this alternative, Bax-independent pathway, highlighting significant potential for addressing multidrug resistance in oncology [1].

This compound Molecular Properties and Pharmacological Profile

Table 1: this compound Molecular Characteristics and Pharmacological Properties

| Property | Specification | Experimental Reference |

|---|---|---|

| Chemical Name | 5-(4-phenoxybutoxy) psoralen | [1] |

| Molecular Target | Mitochondrial Kv1.3 potassium channel | [1] |

| IC50 Value | 2 nM | [1] |

| Selectivity Ratio | 23-fold more specific than Kv1.5, 33-125-fold selective over other Kv1-family channels | [1] |

| HERG Affinity | >1,000 times lower affinity | [1] |

| Aqueous Solubility | Poor (exact value not specified) | [1] |

| Current Status | Phase Ib clinical trial for psoriasis | [1] |

Despite its promising target specificity, this compound faces significant pharmacological challenges that have limited its clinical application, particularly in oncology. The compound suffers from poor water solubility, which substantially reduces its bioavailability and antitumor efficacy in vivo. Additionally, this compound demonstrates low targeting capability and is susceptible to efflux by multidrug resistance (MDR) pumps, further compromising its therapeutic potential [1]. According to preclinical studies, this compound's anti-tumor effect in vivo was not statistically significant compared to untreated groups when administered in its free form, necessitating the development of advanced formulation strategies to overcome these limitations [1].

Bax-Independent Apoptosis Pathway Mechanisms

Conventional Apoptosis Pathways and Their Limitations

The BCL-2 protein family serves as the fundamental regulator of apoptotic cell death, with members functioning as either promoters or inhibitors of apoptosis. These proteins are characterized by the presence of BCL-2 homology (BH) domains and are classified into three functional subgroups: anti-apoptotic proteins (BCL-2, BCL-XL, BCL-W, BFL-1, MCL-1), pro-apoptotic effector proteins (BAX, BAK), and BH3-only proteins (BAD, BID, BIM, PUMA) that initiate apoptosis signaling [3]. In the conventional intrinsic apoptosis pathway, activation of BAX and BAK results in mitochondrial outer membrane permeabilization (MOMP), leading to cytochrome c release, caspase activation, and ultimately programmed cell death [3] [4].

Cancer cells frequently develop resistance to apoptosis through various mechanisms, including downregulation of pro-apoptotic proteins like Bax and Bak, which are essential components of the mitochondrial apoptosis pathway [1] [2]. This adaptation creates a significant therapeutic challenge, as it renders malignant cells insensitive to conventional chemotherapeutic agents that depend on these proteins to initiate cell death. Research has demonstrated that Bax/Bak double knockout (DKO) cells exhibit remarkable resistance to most intrinsic death stimuli, highlighting the central role these proteins play in conventional apoptosis [2].

Alternative Bax-Independent Apoptosis Pathways

The discovery of Bax-independent apoptosis pathways has revealed critical alternative mechanisms for triggering programmed cell death when conventional pathways are compromised. Several studies have provided evidence for the existence of such alternative pathways:

Endoplasmic Reticulum (ER) Stress-Induced Pathway: Research has demonstrated that when BAX/BAK double deficient (DKO) cells are subjected to ER stress in combination with mild serum withdrawal, they undergo apoptosis characterized by classical apoptosis markers, including caspase-9 activation and cytochrome c release, despite the absence of BAX and BAK [2]. This cell death was inhibited by knocking down caspase-9 but was insensitive to BCL-XL overexpression, confirming its unique regulation [2].

Mitochondrial Kv1.3 Channel Blockade: this compound induces apoptosis through a distinct mechanism involving direct inhibition of mitochondrial Kv1.3 channels. This pathway operates independently of Bax and Bak, as demonstrated by Leanza et al. who discovered that inhibiting mitochondrial Kv1.3 channels can trigger cancer cell apoptosis independently of these pro-apoptotic proteins [1]. This finding is particularly significant for overcoming multidrug resistance in cancer therapy.

Cyclophilin D-Independent Mechanism: Interestingly, the BAX/BAK-independent cell death observed in DKO cells does not require Cyclophilin D (CypD) expression, an important regulator of the mitochondrial permeability transition pore, suggesting the involvement of alternative mitochondrial mechanisms [2].

Diagram 1: BAX/BAK-Independent Apoptosis Pathways. Multiple stimuli can trigger apoptotic cell death through alternative pathways that bypass the conventional BAX/BAK-dependent mitochondrial pathway, providing crucial mechanisms for overcoming apoptosis resistance in cancer cells.

Polymeric Micelle Delivery System for this compound

Rationale for Nanocarrier Development

To overcome the significant pharmacological limitations of this compound, researchers have developed an innovative tumor-targeting drug delivery system by encapsulating this compound within pH-responsive mPEG-PAE polymeric micelles [1]. This advanced nanocarrier system addresses multiple challenges simultaneously:

Enhanced Solubility: The amphiphilic core-shell structure of polymeric micelles significantly improves the water solubility of hydrophobic this compound molecules through encapsulation within the hydrophobic core [1].

Passive Tumor Targeting: The nanoscale size of the micelles (typically 10-100 nm) enables enhanced permeability and retention (EPR) effect, facilitating accumulation in tumor tissues [1].

pH-Responsive Release: The PAE (poly(β-amino ester)) core contains tertiary amine groups with a pKb of approximately 6.5, making it highly responsive to the acidic extracellular pH of tumor microenvironments (pH ~6.5-7.0) [1].

Bypassing MDR Pumps: Micelles internalize via endocytosis, efficiently avoiding ATP-dependent efflux pumps, specifically P-glycoprotein (P-gp), thus significantly reducing multidrug resistance [1].

Formulation Characteristics and Performance

Table 2: this compound-Loaded Polymeric Micelle Formulation Properties

| Parameter | Value/Characteristic | Significance |

|---|---|---|

| Entrapment Efficiency | 91.35% | High drug incorporation |

| Drug Loading Level | 8.30% | Substantial payload capacity |

| Particle Size Change | Increases with pH decrease | pH-responsive behavior |

| Zeta Potential | Changes with protonation | pH-dependent surface charge |

| In Vitro Release | Surge at acidic pH | Triggered release in tumor microenvironment |

| In Vivo Tumor Reduction | Up to 94.26% in B16F10 melanoma | Dramatic efficacy improvement |

The This compound-loaded mPEG-PAE micelles (this compound PMs) exhibited exceptional formulation characteristics, including high entrapment efficiency of 91.35% and a drug loading level of 8.30% [1]. Molecular simulations revealed that PAE's tertiary amine protonation in acidic environments affected the self-assembly process, modifying hydrophobicity and resulting in larger, loosely packed particles that facilitated drug release [1]. This sophisticated drug delivery system represents a crucial advancement in leveraging the therapeutic potential of this compound for oncology applications.

When the micelles encounter the acidic tumor microenvironment, the tertiary amine groups in the PAE block undergo protonation, causing a significant increase in particle size and zeta potential, accompanied by a surge in this compound release [1]. This pH-responsive behavior enables precise spatial control of drug delivery, minimizing off-target effects while maximizing therapeutic efficacy at the tumor site.

Experimental Protocols and Methodologies

Preparation of this compound-Loaded Polymeric Micelles

The This compound-loaded mPEG-PAE micelles were prepared using a self-assembly approach with the following detailed protocol:

Materials Synthesis: First, synthesize the mPEG-PAE copolymer through Michael-type step polymerization of mPEG-propylene with 1,6-bis(acryloyloxy)hexane and 1,3-bis(4-piperidine)propane [1]. Purify the resulting polymer using appropriate chromatographic techniques.

Micelle Formation: Dissolve the mPEG-PAE copolymer in dimethyl formamide at room temperature. Add this compound at the appropriate drug-to-polymer ratio and mix thoroughly using magnetic stirring at 300 rpm for 2 hours [1].

Nanoprecipitation: Slowly add the polymer-drug solution to deionized water under gentle stirring to induce micelle self-assembly. The final copolymer concentration should be maintained at 1 mg/mL during this process [1].

Purification: Transfer the micelle solution to dialysis tubes (MWCO 12-14 kDa) and dialyze against deionized water for 24 hours to remove organic solvents and unencapsulated this compound [1].

Characterization: Determine particle size, size distribution, and zeta potential using dynamic light scattering. Measure drug loading and encapsulation efficiency through HPLC analysis after destroying the micelles with acetonitrile [1].

In Vitro Cytotoxicity and Apoptosis Assays

To evaluate the therapeutic efficacy of this compound-loaded micelles, perform the following experimental protocols:

Cell Culture: Maintain Jurkat (human T-cell leukemia) and B16F10 (mouse melanoma) cells in appropriate media (RPMI-1640 and DMEM, respectively) supplemented with 10% fetal bovine serum at 37°C in a 5% CO2 atmosphere [1].

Treatment Groups: Divide cells into the following experimental groups: (1) untreated control, (2) free this compound, (3) this compound combined with MDR inhibitors (probenecid and cyclosporin), and (4) this compound-loaded micelles [1].

Cytotoxicity Assessment: Plate cells in 96-well plates at a density of 5×10³ cells/well and treat with various formulations. After 48 hours, measure cell viability using MTS assay according to manufacturer's instructions [1].

Apoptosis Detection: Seed cells in 6-well plates (1×10⁵ cells/well) and treat with different formulations for 24 hours. Detect apoptosis using Annexin V-FITC/propidium iodide staining followed by flow cytometry analysis [1].

Mitochondrial Membrane Potential: Assess changes in mitochondrial membrane potential using JC-1 staining according to published protocols [1]. Mitochondrial depolarization is indicated by a decrease in the red/green fluorescence intensity ratio.

Caspase-3 Activity: Measure caspase-3 activity using DEVD cleavage assays or commercial caspase-3 activity kits according to manufacturer's instructions [1].

In Vivo Efficacy Evaluation in Melanoma Model

To evaluate the antitumor efficacy of this compound formulations in vivo, implement the following protocol:

Animal Model Establishment: Use 6-8 week old C57BL/6 mice. Subcutaneously inoculate B16F10 melanoma cells (5×10⁵ cells in 100 μL PBS) into the right flank of each mouse [1].

Treatment Protocol: When tumors reach approximately 100 mm³, randomly divide mice into four groups (n=6-8): (1) saline control, (2) free this compound, (3) blank micelles, and (4) this compound-loaded micelles. Administer treatments via tail vein injection every other day for two weeks [1].

Tumor Volume Monitoring: Measure tumor dimensions every two days using digital calipers. Calculate tumor volume using the formula: V = (length × width²)/2 [1].

Tumor Accumulation Study: For biodistribution analysis, prepare fluorescently labeled micelles by incorporating DiR or similar near-infrared dyes during micelle preparation. Inject labeled micelles via tail vein and image mice at predetermined time points using an in vivo imaging system [1].

Histological Analysis: After sacrificing animals, collect tumor tissues and major organs. Process for H&E staining and immunohistochemical analysis of apoptosis markers (TUNEL staining) according to standard protocols [1].

Diagram 2: Experimental Workflow for this compound Formulation Development and Evaluation. The comprehensive methodology encompasses nanocarrier preparation, in vitro characterization, and in vivo efficacy assessment to establish the therapeutic potential of this compound-loaded polymeric micelles.

Key Experimental Findings and Data Analysis

In Vitro Efficacy and Mechanism Validation

The This compound-loaded polymeric micelles demonstrated superior performance compared to free this compound in comprehensive in vitro studies:

Enhanced Cytotoxicity: this compound-loaded micelles significantly enhanced cytotoxicity against both Jurkat and B16F10 cancer cells compared to free this compound or this compound combined with MDR inhibitors [1]. This confirmed that the micellar formulation effectively bypassed multidrug resistance mechanisms.

Apoptosis Induction: The micellar formulation demonstrated significantly enhanced apoptosis induction compared to free drug controls. This was evidenced by increased Annexin V-positive cell populations in flow cytometry analysis [1].

Mitochondrial Dysfunction: Treatment with this compound-loaded micelles resulted in decreased mitochondrial membrane potential, a key indicator of mitochondrial-mediated apoptosis, as measured by JC-1 staining [1].

Caspase Activation: The formulation induced elevated caspase-3 activity, confirming the activation of the executive phase of apoptosis through the micelle-mediated delivery of this compound to its mitochondrial target [1].

In Vivo Therapeutic Efficacy

The most compelling evidence for the therapeutic potential of the this compound micellar formulation came from in vivo studies:

Tumor Growth Suppression: While free this compound failed to reduce tumor size in a B16F10 melanoma mouse model, this compound-loaded micelles substantially suppressed tumors, reducing volume by up to 94.26% [1]. This dramatic efficacy highlight the critical importance of the delivery system.

Tumor Targeting: Fluorescent-marked micelles effectively accumulated in mouse tumors, confirming their targeting efficiency through the enhanced permeability and retention effect [1].

Overcoming Resistance: The study demonstrated that the micellar formulation effectively overcame the limitations that had previously restricted this compound's clinical application, including poor solubility, lack of targeting, and susceptibility to MDR pumps [1].

Therapeutic Implications and Future Directions

The development of this compound-loaded polymeric micelles that leverage the Bax-independent apoptosis pathway represents a significant advancement in targeted cancer therapy, with particular relevance for treating multidrug-resistant malignancies. This approach offers several distinct advantages:

Bypassing Conventional Resistance Mechanisms: By targeting mitochondrial Kv1.3 channels and activating apoptosis independently of Bax and Bak, this compound effectively circumvents one of the most common resistance mechanisms in cancer cells [1] [2].

Synergy with Nanotechnology: The integration of this unique apoptosis mechanism with advanced nanocarrier technology addresses multiple pharmacological barriers simultaneously, resulting in dramatically improved therapeutic outcomes [1].

Broad Applicability: The Bax-independent apoptosis pathway targeted by this compound may be effective across various cancer types, including those with documented alterations in Bcl-2 family protein expression, such as lymphoma, glioma, melanoma, and pancreatic, breast, gastric, and colon cancers [1].

Future research directions should focus on combination therapies that simultaneously target both conventional and alternative apoptosis pathways, potentially creating synergistic effects that further enhance cancer cell killing while reducing the likelihood of resistance development. Additionally, further exploration of the molecular mechanisms underlying Bax-independent apoptosis may reveal new therapeutic targets and strategies for overcoming treatment resistance in oncology.

Conclusion

References

- 1. Reliable high- PAP - 1 -loaded polymeric micelles for cancer therapy... [pmc.ncbi.nlm.nih.gov]

- 2. A BAX/BAK and Cyclophilin D-Independent Intrinsic Apoptosis ... [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | The role of BCL-2 family proteins in regulating apoptosis ... [frontiersin.org]

- 4. Apoptosis: A Comprehensive Overview of Signaling ... [mdpi.com]

PAP-1 expression in lymphoma and melanoma

PD-1 Expression in Lymphoma

PD-1 expression has significant but divergent roles in different lymphomas, acting as either a tumor suppressor in T-cell lymphomas or a pro-survival signal in certain B-cell lymphomas.

The table below summarizes the expression and functional impact of PD-1/PD-L1 across various non-Hodgkin lymphoma (NHL) subtypes:

| Lymphoma Subtype | PD-1/PD-L1 Expression | Functional Role & Prognostic Impact |

|---|

| Diffuse Large B-Cell Lymphoma (DLBCL) | Tumor Cells: 10-61% of cases [1] Microenvironment: 15-26% of cases have PD-L1+ immune cells [1] | Associated with lower overall survival; PD-1 expression on lymphoma cells mediates proliferation [1] [2] | | Richter Transformation (RT) | Robust PD-1 expression, significantly higher than in CLL-involved lymph nodes [2] | Enhanced cell proliferation in vitro and in vivo; associated with ibrutinib therapy [2] | | T-cell NHL (T-NHL) | PDCD1 (gene for PD-1) is a key tumor suppressor, recurrently inactivated [3] | PD-1 loss enforces a metabolic switch to glycolysis and restrains AP-1 activity; predicts inferior prognosis [3] | | Classical Hodgkin Lymphoma (cHL) | Near-uniform genetic alteration of 9p24.1 increases PD-L1/PD-L2 expression on HRS cells [4] | Creates a genetic basis for immune evasion; makes cHL uniquely sensitive to PD-1 blockade [4] |

The signaling pathways involved in PD-1 function in lymphoma cells can be visualized as follows:

PD-1 signaling in lymphoma cells drives proliferation via SHP phosphatases, impacting p53 and metabolism.

PD-1 Expression in Melanoma

In melanoma, PD-1 expression is not restricted to T-cells but is also found on melanoma cells themselves, induced by the tumor microenvironment.

| Melanoma Subtype | PD-L1 Expression Frequency | Association & Notes |

|---|---|---|

| Chronic Sun-Damaged (CSD) | 62% [5] | Highest proportion of PD-L1(+) tumors; associated with response to immunotherapy. |

| Mucosal | 44% [5] | Proportion on par with conventional cutaneous melanoma. |

| Acral | 31% [5] | Proportion on par with conventional cutaneous melanoma. |

| Conventional Cutaneous | ~35% [5] | Baseline for comparison. |

| Uveal | 10% [5] | Lowest proportion; may underpin lower response rates to anti-PD-1 therapy. |

The regulation of PD-1 on melanoma cells involves a distinct pathway, primarily driven by type I interferons:

Type I interferon signaling via JAK/STAT pathway induces PD-1 expression on melanoma cells.

Key Experimental Methods for Detection

The assessment of PD-1/PD-L1 expression and related pathways relies on several established technical protocols.

| Method | Application | Key Details from Literature |

|---|

| Immunohistochemistry (IHC) | Detect protein expression in FFPE tissue sections [1] [6] [5]. | Common Antibodies:

- PD-1: Clone NAT105 [2]

- PD-L1: Clones EPR1161, SP142, SP263, E1L3N [1] Scoring: Typically, ≥5% tumor cell membrane staining is positive [5]. | | Flow Cytometry | Quantify protein expression on live cells from cell lines or primary samples [7] [2]. | Used to confirm surface expression of PD-1, IFNAR, and IFNGR on human and murine melanoma and lymphoma cells [7] [2]. | | Western Blot | Detect and semi-quantify protein expression in cell lysates [2]. | Used to validate PD-1 expression in lymphoma cell lines and assess signaling proteins like p53 and SHP-1/2 [2]. | | Gene Expression Analysis (RNA-seq) | Profile transcriptomic changes [7] [3]. | Identified metabolic reprogramming in PD-1-deficient T-NHL [3] and pathways in PD-1+ melanoma cells [7]. | | Chromatin Immunoprecipitation (ChIP) | Study transcription factor binding to specific genomic regions [7]. | Confirmed binding of pSTAT1/2 and IRF9 to the PD-1 gene enhancer in melanoma cells after IFN-α/β treatment [7]. | | Functional Assays (In Vitro) | Assess impact on cell growth and metabolism [2] [3]. | Proliferation: Lentiviral PD-1 overexpression/knockdown [2]. Metabolism: Extracellular flux analysis (Seahorse) to measure ECAR/OCR [3]. |

Interpretation for Drug Development

The divergent role of PD-1 as a tumor suppressor in T-cells versus its potential pro-tumorigenic role in B-cell lymphomas and melanoma cells is a critical consideration for drug development.

- Mechanism of Action: The efficacy of PD-1 blockade in B-cell lymphomas or melanoma may involve both the restoration of T-cell function and a direct inhibitory effect on PD-1-expressing tumor cells [2].

- Biomarker Strategies: The heterogeneity of PD-L1 expression across and within melanoma subtypes [5] complicates its use as a standalone predictive biomarker. Multi-analyte approaches are needed.

- Combination Therapy: The finding that type I interferon signaling induces melanoma-intrinsic PD-1 [7] suggests that clinically approved JAK/STAT inhibitors could potentially antagonize the efficacy of anti-PD-1 immunotherapy, an important consideration for patient management.

References

- 1. Mechanisms of PD-1/PD-L1 expression and prognostic ... [pmc.ncbi.nlm.nih.gov]

- 2. Paper: PD-1 Expression in Lymphoma Cells Mediates ... [ash.confex.com]

- 3. PD-1 instructs a tumor-suppressive metabolic program that ... [nature.com]

- 4. Signaling pathways and immune evasion mechanisms in ... [pmc.ncbi.nlm.nih.gov]

- 5. Melanoma subtypes demonstrate distinct PD-L1 ... [nature.com]

- 6. PD-L1, PD-L2 and PD-1 expression in metastatic melanoma [pmc.ncbi.nlm.nih.gov]

- 7. Type I interferon signaling induces melanoma cell-intrinsic ... [nature.com]

Phase 1b Clinical Trial Data Summary (SFA-002)

The table below summarizes the key efficacy and safety outcomes from the Phase 1b trial in patients with mild-to-moderate psoriasis [1].

| Trial Aspect | Details & Results |

|---|---|

| Trial Identifier | Phase 1b |

| Drug Candidate | SFA-002 |

| Indication | Mild-to-Moderate Psoriasis |

| Primary Endpoint (Safety) | Met. No treatment-related adverse events, toxicities, or rebound effects observed. |

| Exploratory Endpoint (Efficacy) | Met. Statistically significant improvements in PASI (Psoriasis Area and Severity Index) percentage change and IGA (Investigator Global Assessment) scores vs. placebo. |

| Key Characteristic | Oral, small-molecule, non-immunosuppressive; acts as an IL-10 up-regulator. |

Experimental Protocol & Trial Design

The Phase 1b trial was designed to evaluate both the safety and preliminary efficacy of SFA-002 [1].

- Trial Design: The study included two cohorts that evaluated two different formulations of SFA-002. The promising results are specifically attributed to the formulation used in Cohort 2 [1].

- Patient Population: The trial enrolled patients with mild-to-moderate plaque psoriasis. This patient group represents over 80% of all plaque psoriasis cases and currently has limited effective oral treatment options [1].

- Outcome Measures:

- Safety: Monitored for treatment-related adverse events and toxicities throughout the treatment period, with follow-up for rebound effects after treatment cessation [1].

- Efficacy: Assessed using standardized tools: PASI to measure the severity and extent of psoriasis, and IGA as a standardized rating of disease severity [1].

Mechanism of Action and Scientific Context

SFA-002 is an investigational oral drug with a novel mechanism that distinguishes it from existing psoriasis therapies [1].

- Proposed Mechanism: SFA-002 is described as an IL-10 up-regulator in immune cells [1]. IL-10 is generally considered an anti-inflammatory cytokine. This approach aims to resolve inflammation by modulating the immune system rather than broadly suppressing it.

- Scientific Context: Most current, highly effective biologics for psoriasis target pro-inflammatory cytokines like IL-17 or IL-23, which are higher in the well-established TNF/IL-23/IL-17 inflammatory signaling cascade [2] [3]. SFA-002's mechanism of up-regulating an anti-inflammatory cytokine represents a different, targeted strategy.

The following diagram illustrates the proposed mechanism of SFA-002 within the broader context of psoriatic inflammation:

Technical Analysis and Future Development

- Non-Immunosuppressive Approach: The developer emphasizes a targeted, non-immunosuppressive mechanism [1]. This could potentially offer a better safety profile by avoiding the increased risk of infections associated with broad immunosuppression.

- Positioning and Unmet Need: SFA-002 is positioned to address the treatment gap for the mild-to-moderate patient population, where effective oral options are limited compared to injectable biologics typically used for severe disease [1].

- Regulatory Status and Next Steps: SFA Therapeutics has filed an annual safety update with the FDA. Based on the positive Phase 1b results, the company has announced plans to advance the Cohort 2 formulation into a Phase 2 clinical trial [1].

The initial data for SFA-002 is promising, particularly its safety profile and novel mechanism. The research community continues to explore pathways like TNF/IL-23/IL-17 for advanced therapies [2] [3].

References

PAP-1 Solubility Challenge and Quantitative Profile

PAP-1 is a potent and selective small-molecule inhibitor of the Kv1.3 potassium channel, a target for cancer therapy and autoimmune diseases. Its strong lipophilicity leads to very poor aqueous solubility, which results in low bioavailability, susceptibility to efflux by multidrug resistance pumps, and consequently, poor anti-tumor efficacy in vivo [1].

The table below summarizes key quantitative data for this compound:

| Parameter | Value / Description | Source/Context |

|---|---|---|

| Chemical Name | 5-(4-Phenoxybutoxy)psoralen | [1] [2] |

| Molecular Weight | 350.37 g/mol | [2] |

| EC₅₀ (Kv1.3) | 2 nM | [1] [2] |

| Aqueous Solubility | Insoluble in water | [2] |

| Solubility in DMSO | 70 mg/mL (199.78 mM) | [2] |

| Primary Challenge | Poor water solubility limits bioavailability and anti-tumor efficacy in vivo. | [1] |

Formulation Strategies to Enhance Solubility

Conventional formulation approaches are often insufficient for molecules like this compound. A promising advanced strategy is its encapsulation within pH-responsive polymeric micelles [1].

- Technology Used: this compound was encapsulated in mPEG-PAE polymeric micelles, which are nanoparticles with a core-shell structure [1].

- Mechanism of Action: These micelles are designed to be stable at physiological pH (7.4) but disassemble and rapidly release their drug payload in the acidic microenvironment of tumors (pH ~6.5-7.0). This provides targeted drug delivery [1].

- Key Formulation Outcomes: This system achieved a high drug loading level of 8.30% and encapsulation efficiency of 91.35%. Most importantly, it significantly enhanced cytotoxicity and apoptosis induction in cancer cells in vitro and led to substantial tumor suppression (up to 94.26%) in a B16F10 melanoma mouse model, where free this compound failed [1].

This approach directly addresses the solubility problem by solubilizing the drug within the micelle's core and leverages a stimuli-responsive mechanism for targeted release.

Detailed Experimental Protocol

The following diagram outlines the general workflow for developing and evaluating this compound-loaded polymeric micelles:

Experimental workflow for this compound micelle development and evaluation.

Materials and Equipment

- Drug & Polymer: this compound, synthesized mPEG-PAE block copolymer [1].

- Solvents: Dimethylformamide (DMF) or other suitable organic solvent [1].

- Equipment: Dialysis tubing, sonication bath, magnetic stirrer, dynamic light scattering (DLS) instrument for particle size and zeta potential, HPLC system [1].

Step-by-Step Procedure

- Micelle Preparation and Drug Loading: Use a solvent evaporation or dialysis method. Dissolve both the this compound and the mPEG-PAE polymer in a water-miscible organic solvent like DMF. Add this solution slowly to deionized water under vigorous stirring. Dialyze the resulting suspension against water for several hours to remove the organic solvent and form solidified, drug-loaded micelles [1].

- Characterization of Micelles:

- Particle Size and Zeta Potential: Measure using DLS. The micelles should be nano-sized. A significant increase in size and a positive shift in zeta potential upon acidification confirm pH-responsiveness [1].

- Entrapment Efficiency (EE%) and Drug Loading (DL%): Determine by centrifuging the micelle solution to remove unloaded drug, lysing an aliquot of the supernatant micelles, and quantifying this compound content via HPLC. Calculate using [1]:

EE% = (Amount of drug in micelles / Total amount of drug added) * 100%DL% = (Weight of drug in micelles / Total weight of loaded micelles) * 100%

- In Vitro Drug Release Profile: Use a dialysis method. Place a sample of this compound-loaded micelles in a dialysis bag immersed in a release medium (e.g., phosphate buffer) at two pH values: 7.4 (simulating blood) and 6.5 (simulating tumor microenvironment). At predetermined time points, collect samples from the outer medium and quantify the released this compound using HPLC to generate a release profile [1].

- In Vitro Efficacy Assessment:

- Cell-based Assays: Treat target cancer cells (e.g., Jurkat, B16F10) with free this compound, blank micelles, and this compound-loaded micelles.

- Cytotoxicity: Measure using MTT or similar assays.

- Apoptosis: Quantify using flow cytometry with Annexin V/propidium iodide staining.

- Mechanistic Studies: Confirm the mitochondrial pathway of apoptosis by assessing changes in mitochondrial membrane potential and caspase-3 activity [1].

This detailed protocol provides a roadmap for researchers to replicate and build upon the successful formulation strategy.

Conclusion and Key Takeaways

- The Core Problem: this compound is a textbook example of a highly potent drug candidate whose clinical translation is hampered by very poor aqueous solubility, leading to inadequate bioavailability and efficacy [1] [2].

- A Validated Solution: Encapsulation in pH-responsive polymeric micelles (specifically mPEG-PAE) has been proven as a viable strategy. This approach simultaneously enhances solubility, enables tumor-specific targeting, and overcomes multidrug resistance, thereby restoring the potent anti-tumor activity of this compound in vivo [1].

- Broader Implication: The case of this compound underscores the critical importance of integrating advanced formulation strategies early in the development pipeline for poorly water-soluble New Chemical Entities (NCEs) to unlock their full therapeutic potential [3] [4].

References

- 1. Reliable high-PAP-1-loaded polymeric micelles for cancer ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound | Potassium Channel antagonist | Mechanism [selleckchem.com]

- 3. Pharmaceutical approaches for enhancing solubility and ... [sciencedirect.com]

- 4. Novel Strategies for the Formulation of Poorly Water ... [mdpi.com]

Comprehensive Application Notes and Protocols: Preparation and Characterization of PAP-1 Loaded Polymeric Micelles for Cancer Therapy

Introduction and Therapeutic Rationale

The mitochondrial potassium channel Kv1.3 has emerged as a critical therapeutic target in oncology, as its selective blockade induces apoptosis in cancer cells through Bax/Bak-independent mechanisms, presenting a promising approach to overcome multidrug resistance. PAP-1 (5-(4-phenoxybutoxy) psoralen) represents a highly potent and selective membrane-permeant Kv1.3 inhibitor with an impressive IC50 of 2 nM and remarkable selectivity—being 23-fold more specific than Kv1.5 and exhibiting 33- to 125-fold selectivity over other Kv1-family channels. Despite its compelling therapeutic potential, this compound faces significant pharmaceutical challenges that have limited its clinical translation: poor aqueous solubility, low bioavailability, susceptibility to efflux by multidrug resistance (MDR) pumps, and inadequate tumor targeting capability. These limitations have resulted in disappointing anti-tumor efficacy in vivo, with free this compound failing to demonstrate statistically significant tumor reduction in preclinical models. [1] [2]

To address these challenges, we have developed a tumor-targeting drug delivery system by encapsulating this compound within pH-responsive mPEG-PAE polymeric micelles. These nanocarriers leverage the enhanced permeability and retention (EPR) effect for passive tumor targeting while incorporating stimuli-responsive elements for precise drug release at the tumor site. The acidic tumor microenvironment (pH ~6.5-7.0) triggers micellar dissociation through protonation of the PAE's tertiary amine groups (pKb ≈ 6.5), resulting in rapid drug release specifically within tumor tissue. This strategic formulation approach has demonstrated remarkable success, with this compound-loaded micelles achieving up to 94.26% tumor volume reduction in B16F10 melanoma models, whereas free this compound failed to show significant efficacy. The following application notes provide detailed protocols for the preparation, characterization, and evaluation of these innovative this compound loaded polymeric micelles. [1] [2]

Table 1: Therapeutic Challenges of this compound and Polymeric Micelle Solutions

| Challenge | Impact on Therapy | Polymeric Micelle Solution |

|---|---|---|

| Poor aqueous solubility | Limited bioavailability and dosing | Core encapsulation enhances apparent solubility |

| MDR pump efflux | Reduced intracellular concentrations | Endocytic uptake bypasses efflux transporters |

| Low tumor targeting | Systemic toxicity and subtherapeutic tumor levels | EPR effect and pH-responsive release |

| Bax/Bak-independent apoptosis resistance | Treatment failure in resistant cancers | Alternative mitochondrial apoptosis pathway |

Formulation Composition and Preparation

Materials and Equipment

- Drug Substance: this compound (MedChemExpress, ≥98% purity)

- Polymeric Carrier: mPEG-PAE copolymer (synthesized via Michael-type step polymerization of mPEG-propylene with 1,6-bis(acryloyloxy)hexane and 1,3-bis(4-piperidine)propane)

- Solvents: Acetonitrile (HPLC grade), deionized water

- Equipment: Rotary evaporator (Buchi R-300 or equivalent), syringe pump (LSP01-1A or equivalent), dynamic light scattering instrument, HPLC system with C8 column, ultrasonic bath, 0.2 μm nylon filters

The mPEG-PAE copolymer represents the cornerstone of this delivery system, combining methoxy poly(ethylene glycol) (mPEG) as the hydrophilic shell with poly(β-amino ester) (PAE) as the pH-responsive hydrophobic core. The PAE segment contains tertiary amine groups that undergo protonation at slightly acidic pH (characteristic of tumor microenvironments), leading to structural reorganization and controlled drug release. This sophisticated molecular design enables stable circulation at physiological pH (7.4) while triggering rapid drug release at tumor sites (pH ~6.5-7.0). The mPEG component provides a stealth characteristic, prolonging systemic circulation by reducing reticuloendothelial system (RES) uptake and minimizing opsonization. [2] [3]

Preparation Protocol: Solvent Casting Method

The following step-by-step protocol describes the preparation of this compound loaded polymeric micelles (this compound PMs) using the solvent casting method, which has demonstrated high entrapment efficiency (91.35%) and drug loading (8.30%). This method is preferred over direct dissolution due to superior encapsulation of hydrophobic compounds like this compound. [1] [2] [4]

Critical Steps and Technical Notes:

Solvent Selection: Acetonitrile is preferred due to its excellent solubilizing capacity for both this compound and mPEG-PAE, along with its low boiling point that facilitates complete removal during rotary evaporation. Residual solvent must be minimized to prevent toxicity.

Film Formation: Complete solvent removal is crucial for forming a homogeneous drug-polymer film. The film should appear as a translucent, uniform layer without visible crystalline domains. Incomplete drying may compromise micelle formation.

Hydration Parameters: Maintaining hydration temperature at 50°C is essential for optimal self-assembly. Excessive temperatures may degrade the active compound, while insufficient temperatures impede proper micellization. Gentle shaking (not vortexing) prevents foam formation and maintains micellar integrity.

Filtration: This step removes unencapsulated drug crystals and aggregates, ensuring sterile preparation for in vivo applications. Filter integrity should be verified to prevent micelle retention.

This protocol can be scaled proportionally for larger batches, though process parameters may require optimization. The resulting micellar formulation exhibits exceptional stability under physiological conditions while providing triggered release in acidic environments. [2] [4] [5]

Physicochemical Characterization

Comprehensive characterization of this compound loaded polymeric micelles is essential for quality control and predicting in vivo performance. The following protocols describe key analytical methods to evaluate critical quality attributes.

Particle Size, Distribution, and Zeta Potential

Dynamic Light Scattering (DLS) provides information on hydrodynamic diameter, polydispersity index (PDI), and size distribution. Additionally, zeta potential measurements indicate surface charge and predict colloidal stability.

- Instrument Settings: Malvern Zetasizer Nano ZS90 or equivalent; detection angle: 173°; temperature: 25°C; equilibration time: 2 minutes

- Sample Preparation: Dilute micellar solution 1:20 in deionized water to achieve approximately 1.5 mg/mL polymer concentration

- Measurement Protocol: Perform minimum three measurements per sample; report Z-average diameter ± SD and PDI

- Zeta Potential: Measure in folded capillary cells using laser Doppler electrophoresis

The this compound PMs typically exhibit a particle size of 20-50 nm with low PDI (<0.2), indicating a monodisperse population. The zeta potential shows pH-dependent behavior, transitioning from slightly negative at physiological pH to positive in acidic environments due to PAE protonation. [1] [4] [5]

Drug Loading and Encapsulation Efficiency

Reverse-Phase High Performance Liquid Chromatography (RP-HPLC) provides accurate quantification of this compound content and encapsulation efficiency.

Chromatographic Conditions:

- Column: C8 column (4.6 × 150 mm, 5 μm)

- Mobile phase: Acetonitrile/water (62:38) with 0.1% phosphoric acid and 1% methanol

- Flow rate: 1.0 mL/min

- Injection volume: 10 μL

- Column temperature: 40°C

- Detection: UV at 227 nm

- Retention time: ~1.7 minutes

Sample Preparation: Dilute micellar solution 1:100 in mobile phase and demulsify by sonication for 10 minutes prior to analysis

Calculations:

- Encapsulation Efficiency (EE%) = (Amount of drug in micelles / Total drug added) × 100

- Drug Loading (DL%) = (Amount of drug in micelles / Total micelles weight) × 100

The this compound PMs consistently demonstrate high encapsulation efficiency (91.35%) and drug loading (8.30%), attributed to strong hydrophobic interactions between this compound and the PAE core. [1] [2] [5]

Table 2: Physicochemical Characterization of this compound Loaded Polymeric Micelles

| Parameter | Method | Results | Acceptance Criteria |

|---|---|---|---|

| Particle Size | Dynamic Light Scattering | 20-50 nm | 10-100 nm |

| Polydispersity Index (PDI) | Dynamic Light Scattering | <0.2 | ≤0.3 |

| Zeta Potential | Laser Doppler Electrophoresis | pH-dependent: -5 to +15 mV | -20 to +20 mV |

| Encapsulation Efficiency | RP-HPLC | 91.35% | >85% |

| Drug Loading | RP-HPLC | 8.30% | >5% |

| Critical Micelle Concentration | Fluorescence probe | 10^(-6)-10^(-7) M | <10^(-4) M |

In Vitro Drug Release Profile

The pH-responsive release behavior of this compound PMs is evaluated using a dialysis method under sink conditions:

- Apparatus: Dialysis cassettes (MWCO: 7,000 g/mol)

- Release Media: Phosphate buffer (10 mM) at pH 7.4 and pH 6.0, maintained at 37°C

- Sink Conditions: Regular buffer replacement every 3 hours

- Sampling Timepoints: 0, 0.5, 1, 2, 3, 6, 9, 12, 24, and 48 hours

- Analysis: Quantify this compound content in dialysis cassettes using validated RP-HPLC method

The this compound PMs exhibit pH-dependent release kinetics, with significantly accelerated release at acidic pH (6.0) compared to physiological pH (7.4). This behavior results from protonation of PAE's tertiary amine groups, which increases polymer hydrophilicity, induces micellar swelling, and ultimately triggers drug release—a mechanism confirmed through molecular simulations. [1] [2]

In Vitro and In Vivo Biological Evaluation

In Vitro Cytotoxicity and Apoptosis Assay

Cell Lines: Jurkat (human T-cell leukemia) and B16F10 (mouse melanoma)

Culture Conditions: RPMI-1640 medium with 10% FBS, 37°C, 5% CO₂

Treatment Groups: Free this compound, this compound combined with MDR inhibitors, this compound PMs at pH 7.4 and pH 6.5

MTT Assay Protocol:

- Seed cells in 96-well plates (5 × 10³ cells/well)

- After 24 hours, treat with test formulations at various concentrations

- Incubate for 48 hours

- Add MTT solution (0.5 mg/mL) and incubate 4 hours

- Dissolve formazan crystals in DMSO

- Measure absorbance at 570 nm

- Calculate IC₅₀ values using nonlinear regression

Apoptosis Detection:

- Analyze mitochondrial membrane potential using JC-1 staining

- Measure caspase-3 activity using fluorogenic substrates

- Perform Annexin V/PI staining and flow cytometry

This compound PMs demonstrate significantly enhanced cytotoxicity compared to free this compound, with lower IC₅₀ values and increased apoptosis induction. This enhanced efficacy manifests through decreased mitochondrial membrane potential and elevated caspase-3 activity, confirming the mitochondrial apoptosis pathway. [1] [2]

In Vivo Antitumor Efficacy

- Animal Model: C57BL/6 mice inoculated with B16F10 melanoma cells

- Study Design:

- Group 1: Untreated control

- Group 2: Free this compound (equivalent to 10 mg/kg)

- Group 3: this compound PMs (equivalent to 10 mg/kg)

- Administration: Intravenous injection every 3 days for 21 days

- Tumor Monitoring: Measure tumor volume every 3 days using calipers

- Biodistribution: Use fluorescent-marked micelles (Cy5.5-labeled) for in vivo imaging

- Histological Analysis: H&E staining and TUNEL assay for apoptosis detection

The in vivo results demonstrate the dramatic superiority of this compound PMs over free drug, with up to 94.26% tumor volume reduction compared to untreated controls. Fluorescence imaging confirms selective tumor accumulation of the micelles through the EPR effect, while free this compound shows minimal tumor accumulation and no significant antitumor efficacy. [1] [2]

Discussion and Applications

The development of this compound loaded polymeric micelles represents a significant advancement in targeted cancer therapy, particularly for addressing multidrug-resistant malignancies. The pH-responsive mPEG-PAE platform successfully overcomes the major pharmaceutical limitations of this compound while leveraging its unique mechanism of action targeting mitochondrial Kv1.3 channels. The enhanced solubility and bioavailability, coupled with tumor-specific drug release, translate to dramatically improved therapeutic outcomes without increasing systemic toxicity.

The molecular assembly mechanism involves sophisticated intermolecular interactions between this compound and the PAE core, as revealed through molecular dynamics simulations. Protonation of PAE's tertiary amine groups in acidic environments modifies hydrophobicity and results in larger, loosely packed particles with accelerated drug release. This intelligent design ensures drug stability during circulation while enabling rapid release at the target site.

Beyond the specific application with this compound, this platform technology holds promise for delivering other hydrophobic anticancer agents that face similar challenges with solubility, bioavailability, and tumor targeting. The modular nature of the mPEG-PAE system allows for customization based on specific drug properties and target indications.

Regulatory Considerations: As with all nanopharmaceuticals, thorough characterization of critical quality attributes is essential for regulatory compliance. Key parameters requiring strict control include particle size distribution, drug loading, encapsulation efficiency, sterility, and stability under storage conditions. Accelerated stability studies should demonstrate minimal changes in these parameters over time.